N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H21FN6O3 and its molecular weight is 412.425. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
Antiviral and Antiretroviral Activity
Compounds structurally related to N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide have been recognized for their antiviral and antiretroviral properties. For instance, studies have focused on the development of HIV integrase inhibitors, highlighting the potential of such compounds in the treatment of HIV infection. The hydrated compound, known as raltegravir monohydrate, has been identified as the first HIV integrase inhibitor, demonstrating a significant step forward in HIV therapy (Yamuna et al., 2013).
Anticancer Activity
Research has also been conducted on the anticancer properties of fluoro-substituted compounds, including benzo[b]pyran derivatives with anti-lung cancer activity. These studies underscore the potential of fluoro-substituted compounds in oncology, particularly in developing treatments for lung cancer and potentially other types of cancer (Hammam et al., 2005).
Neuroprotection and Cognitive Enhancement
Compounds related to the query molecule have been explored for their neuroprotective effects and potential to enhance cognitive function. One study detailed the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), intended for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This highlights the broader applicability of such compounds in addressing cognitive deficits (Li et al., 2016).
Chemical Synthesis and Characterization
Synthetic Routes and Characterization
The chemical synthesis and characterization of pyrazole derivatives have been extensively studied, including their bioactivities. These investigations not only provide insights into the structural properties of such compounds but also lay the groundwork for further therapeutic exploration. For example, the synthesis, characterization, and bioactivities of pyrazole derivatives have been documented, identifying antitumor, antifungal, and antibacterial pharmacophore sites, which could be invaluable for the development of new drugs (Titi et al., 2020).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3/c1-11(2)15-9-17(28)25-20(23-15)27-16(8-12(3)26-27)24-19(30)18(29)22-10-13-4-6-14(21)7-5-13/h4-9,11H,10H2,1-3H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMCMHBUBWZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC(=CC(=O)N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。